3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-dichlorophenyl)-2,4-dimethyl-
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Overview
Description
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-dichlorophenyl)-2,4-dimethyl-: is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-dichlorophenyl)-2,4-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-dichlorophenyl)-2,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-dichlorophenyl)-2,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-dichlorophenyl)-2,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the synthesis of ergosterol in fungi, leading to antifungal activity. Additionally, it can interact with cellular receptors or signaling pathways to exert anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-methyl-4-phenyl-
- 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-methylphenyl)-
Uniqueness
Compared to similar compounds, 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-dichlorophenyl)-2,4-dimethyl- is unique due to the presence of the dichlorophenyl and dimethyl substituents. These substituents can enhance its biological activity and specificity, making it a valuable compound for various applications.
Properties
CAS No. |
110623-29-5 |
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Molecular Formula |
C10H9Cl2N3S |
Molecular Weight |
274.17 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C10H9Cl2N3S/c1-14-9(13-15(2)10(14)16)7-4-3-6(11)5-8(7)12/h3-5H,1-2H3 |
InChI Key |
YKYJVZTYMSRCJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN(C1=S)C)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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